molecular formula C12H22O2 B15136696 5-Octyldihydrofuran-2(3H)-one-d4

5-Octyldihydrofuran-2(3H)-one-d4

Katalognummer: B15136696
Molekulargewicht: 202.33 g/mol
InChI-Schlüssel: WGPCZPLRVAWXPW-LNLMKGTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Octyldihydrofuran-2(3H)-one-d4 is a deuterated analog of 5-Octyldihydrofuran-2(3H)-one, a compound known for its applications in various fields of chemistry and industry. The deuterium labeling is often used in research to trace the compound’s behavior in different reactions and environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octyldihydrofuran-2(3H)-one-d4 typically involves the deuteration of 5-Octyldihydrofuran-2(3H)-one. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Deuterated solvents such as deuterated chloroform or deuterated methanol

    Temperature: Room temperature to moderate heating

    Pressure: Atmospheric pressure or slightly elevated pressure

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes using continuous flow reactors to ensure efficient deuterium incorporation. The use of high-purity deuterium gas and optimized reaction conditions are crucial for achieving high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Octyldihydrofuran-2(3H)-one-d4 can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding lactones or carboxylic acids

    Reduction: Further hydrogenation to saturated compounds

    Substitution: Nucleophilic substitution reactions at the furan ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts

Major Products

    Oxidation: Formation of this compound carboxylic acid

    Reduction: Formation of fully saturated this compound

    Substitution: Formation of halogenated derivatives of this compound

Wissenschaftliche Forschungsanwendungen

5-Octyldihydrofuran-2(3H)-one-d4 is used extensively in scientific research due to its unique properties:

    Chemistry: As a tracer in reaction mechanisms and kinetic studies

    Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems

    Medicine: In drug development to study the pharmacokinetics and metabolism of potential therapeutic agents

    Industry: In the production of deuterated compounds for use in various industrial applications, including materials science and catalysis

Wirkmechanismus

The mechanism of action of 5-Octyldihydrofuran-2(3H)-one-d4 involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The deuterium atoms can influence the compound’s behavior by altering its vibrational frequencies and reaction kinetics. This can lead to differences in the compound’s stability, reactivity, and interaction with enzymes and other biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Octyldihydrofuran-2(3H)-one: The non-deuterated analog

    5-Octyldihydrofuran-2(3H)-thione: A sulfur-containing analog

    γ-Dodecalactone: A structurally similar lactone with different functional groups

Uniqueness

5-Octyldihydrofuran-2(3H)-one-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed tracing and analysis of the compound’s behavior in various environments, making it a valuable tool in scientific studies.

Eigenschaften

Molekularformel

C12H22O2

Molekulargewicht

202.33 g/mol

IUPAC-Name

5-(7,7,8,8-tetradeuteriooctyl)oxolan-2-one

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3/i1D2,2D2

InChI-Schlüssel

WGPCZPLRVAWXPW-LNLMKGTHSA-N

Isomerische SMILES

[2H]C([2H])C([2H])([2H])CCCCCCC1CCC(=O)O1

Kanonische SMILES

CCCCCCCCC1CCC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.